
2-Chloro-5-hydrazinylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-hydrazinylbenzenesulfonic acid is an organic compound that features a benzene ring substituted with a chlorine atom, a hydrazinyl group, and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydrazinylbenzenesulfonic acid typically involves the nitration of 2-chlorobenzenesulfonic acid, followed by reduction of the nitro group to an amino group, and subsequent conversion to the hydrazinyl derivative. The reaction conditions often include the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the compound meets industrial standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-hydrazinylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form various nitrogen-containing derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
Major products formed from these reactions include various substituted benzenesulfonic acids, amines, and nitrogen-containing heterocycles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-5-hydrazinylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-hydrazinylbenzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzenesulfonic acid: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
5-Aminobenzenesulfonic acid: Contains an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
2-Chloro-5-nitrobenzenesulfonic acid: Contains a nitro group, which can be reduced to form the hydrazinyl derivative.
Uniqueness
2-Chloro-5-hydrazinylbenzenesulfonic acid is unique due to the presence of both a chlorine atom and a hydrazinyl group on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
52251-17-9 |
|---|---|
Fórmula molecular |
C6H7ClN2O3S |
Peso molecular |
222.65 g/mol |
Nombre IUPAC |
2-chloro-5-hydrazinylbenzenesulfonic acid |
InChI |
InChI=1S/C6H7ClN2O3S/c7-5-2-1-4(9-8)3-6(5)13(10,11)12/h1-3,9H,8H2,(H,10,11,12) |
Clave InChI |
PNNSRKBQGWDEFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NN)S(=O)(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




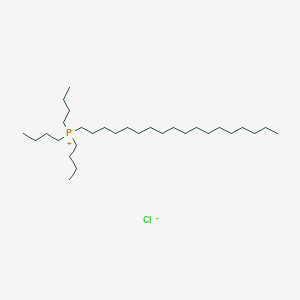
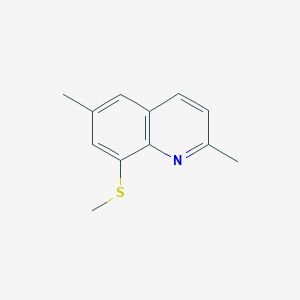
![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)
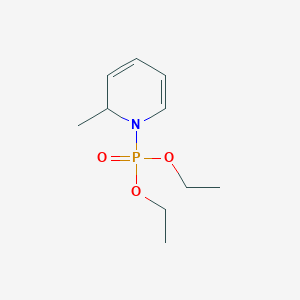
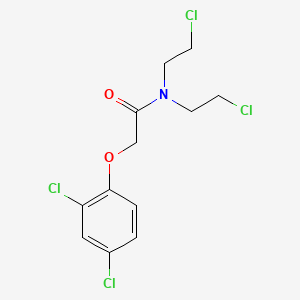
![[6-[3,4-Dihydroxy-2,5-bis[[2,4,6-tri(propan-2-yl)phenyl]sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-tri(propan-2-yl)benzenesulfonate](/img/structure/B14639085.png)
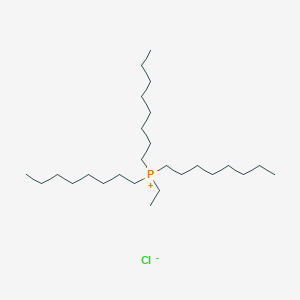
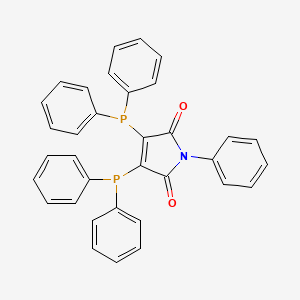

![4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-](/img/structure/B14639109.png)


